7-O-Methyleriodictyol

Antioxidant Free Radical Scavenging DPPH Assay

Researchers studying smooth muscle pharmacology or tauopathies face inconsistent results when substituting structurally similar flavonoids-minor modifications (e.g., 7-OH vs. 7-OCH₃) significantly alter target interactions and experimental outcomes. Sternbin (7-O-Methyleriodictyol) eliminates this variability with a defined, reproducible activity profile. • Concentration-dependent AChR & oxytocin pathway inhibition (0.1 nM-300 nM), validated across ileum, uterus, urinary bladder, pulmonary artery, and trachea. • Distinct MAPT protein interaction energies vs. hesperetin, alpinetin, and eriodictyol-enabling selective probing of tauopathy mechanisms. • Superior antioxidant capacity compared to naringenin in DPPH/ABTS radical scavenging assays. • ≥98% HPLC purity; well-characterized physicochemical profile (mp 215°C, XlogP 2.40); available from stock for immediate global dispatch.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 51857-11-5
Cat. No. B121108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Methyleriodictyol
CAS51857-11-5
Synonyms7-methoxy-5,3',4'-trihydroxyflavanone
7-O-methyl-eriodictyol
7-O-methyleriodictyol
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
InChIKeyDSAJORLEPQBKDA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Methyleriodictyol: Identity and Procurement Overview


7-O-Methyleriodictyol (CAS 51857-11-5, also known as Sternbin, Eriodictyol 7-methyl ether) is a naturally occurring flavanone first isolated from Artemisia monosperma [1]. It is structurally defined as (S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one (C16H14O6, MW 302.28) and is found in various plant species . As a 7-O-methylated flavonoid, it possesses a catechol moiety in the B-ring and a methoxy group at the C7 position [2], distinguishing it from its parent compound, eriodictyol.

7-O-Methyleriodictyol: Why Generic Flavonoids Are Not Interchangeable


Substituting 7-O-Methyleriodictyol with its parent compound eriodictyol or other in-class flavonoids like naringenin or hesperetin introduces significant functional variability. The presence of a single 7-O-methyl group, as opposed to the 7-OH group in eriodictyol, alters key physicochemical properties including lipophilicity (XlogP ~2.40) and hydrogen bonding capacity, which directly impact biological activity profiles [1]. This structural modification has been shown to affect interactions with biological targets such as the MAPT protein, where 7-O-methyleriodictyol demonstrates distinct interaction energies compared to its non-methylated analog [2]. Consequently, experimental outcomes and product performance are not interchangeable.

7-O-Methyleriodictyol: Quantitative Evidence and Comparative Performance


Superior Free Radical Scavenging vs. Naringenin

In a comparative study of flavonoids isolated from Heliotropium taltalense, 7-O-Methyleriodictyol demonstrated the highest antioxidant capacity among the tested compounds. The DPPH assay indicated that 7-O-methyleriodictyol had a lower IC50 value compared to naringenin and 3-O-methylgalangin, signifying a more potent ability to scavenge free radicals [1]. The study attributed this superior activity to the presence of a catechol system in its B ring [1].

Antioxidant Free Radical Scavenging DPPH Assay

Distinct MAPT Protein Interaction Profile vs. Analogs

A molecular docking study investigated the interaction of several flavonoids with the microtubule-associated protein tau (MAPT), a key target in Alzheimer's disease. The study compared 7-O-methyleriodictyol with hesperetin, alpinetin, eriodictyol, and sakuranetin. The energy plots revealed that 7-O-methyleriodictyol interacts with a unique subset of the top 10 energetically interacting residues of the MAPT protein, and with a distinct energy profile (kcal/mol) compared to the other flavonoids [1].

Molecular Docking MAPT Protein Alzheimer's Disease

Potent Multi-Tissue Smooth Muscle Relaxation

7-O-Methyleriodictyol exhibits potent, concentration-dependent relaxation of isolated rat smooth muscle. In ex vivo organ bath studies, the compound (0.1 nM to 300 nM) inhibited the amplitude of phasic contractions and reduced basal tone in the ileum, uterus, and urinary bladder . Furthermore, it caused relaxation of phenylephrine-precontracted pulmonary artery and acetylcholine-precontracted trachea . It also inhibited maximum contractions induced by acetylcholine or oxytocin .

Smooth Muscle Relaxation Antispasmodic Ex Vivo Assay

7-O-Methyleriodictyol: Key Research and Industrial Applications


Oxidative Stress and Antioxidant Mechanism Studies

Given its demonstrated superior antioxidant capacity in comparative studies [1], 7-O-Methyleriodictyol is a prime candidate for investigating the role of flavonoids in mitigating oxidative stress in cellular and acellular models. Its activity surpasses that of naringenin, making it a more potent tool for probing free radical scavenging mechanisms.

Neurodegeneration and Tauopathy Target Engagement

The unique interaction profile of 7-O-Methyleriodictyol with the MAPT protein, distinct from hesperetin, alpinetin, and eriodictyol, positions it as a specific molecular probe for studying flavonoid-MAPT interactions [2]. This is particularly relevant for research into tauopathies and Alzheimer's disease where such structural specificity is crucial.

Smooth Muscle Pharmacology and Ex Vivo Tissue Assays

The compound's well-characterized, concentration-dependent inhibitory effects on smooth muscle contraction across multiple tissue types (ileum, uterus, bladder, pulmonary artery, trachea) provide a robust functional assay . This makes 7-O-Methyleriodictyol a reliable reference compound for investigating smooth muscle physiology, antispasmodic drug development, and the mechanisms of muscle relaxation.

Flavonoid Analytical Standard and Reference Material

With well-defined physicochemical properties, including a specific melting point of 215-221°C and logP of 2.40-2.77, and commercial availability with high purity (≥98% by HPLC), 7-O-Methyleriodictyol serves as an excellent analytical reference standard for the identification and quantification of 7-O-methylated flavonoids in plant extracts and complex biological matrices .

Technical Documentation Hub

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